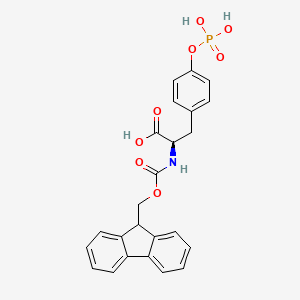

Fmoc-D-Tyr(PO3H2)-OH

Vue d'ensemble

Description

Fmoc-D-Tyr(PO3H2)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phosphate group. This compound is commonly used in peptide synthesis and has applications in various scientific fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(PO3H2)-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method employs a solid polymeric protecting group and allows the use of excess reagents to achieve quantitative yields . The process involves the following steps:

Fmoc Protection: The amino group of D-tyrosine is protected with the Fmoc group.

Phosphorylation: The hydroxyl group of tyrosine is phosphorylated using a suitable phosphorylating reagent.

Cleavage and Deprotection: The final product is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-Tyr(PO3H2)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Phosphorylation/Dephosphorylation: The phosphate group can be added or removed under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF (20-30% by volume) for 1-5 minutes.

Phosphorylation: Phosphorylating reagents such as phosphoramidites or phosphoric acid derivatives.

Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like DIPEA.

Major Products:

Deprotected Amino Acid: D-Tyr(PO3H2)-OH after removal of the Fmoc group.

Phosphorylated Peptides: Peptides with phosphorylated tyrosine residues.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-Tyr(PO3H2)-OH is primarily utilized in the solid-phase peptide synthesis (SPPS) method, specifically through the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This compound serves as a building block for synthesizing phosphopeptides, which are essential in understanding the role of phosphorylation in cellular signaling pathways. The phosphate group mimics the natural state of tyrosine phosphorylation, allowing researchers to study protein-tyrosine kinases and phosphatases effectively .

Advantages in Peptide Synthesis

- Cost-Effectiveness : this compound is noted as one of the simplest and most cost-effective derivatives for introducing phosphotyrosine during peptide synthesis .

- Direct Incorporation : Unlike other derivatives that require protection of the phosphate group, this compound can be directly incorporated without additional protective steps, simplifying the synthesis process .

Biochemical Research

The incorporation of phosphotyrosine into peptides allows researchers to investigate various biochemical phenomena:

- Signal Transduction Studies : Phosphorylation of tyrosine residues is a critical event in signal transduction pathways. Phosphopeptides synthesized using this compound can be used to probe interactions with phosphotyrosine-binding domains such as SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains .

- Enzyme Activity Assays : These peptides can serve as substrates for studying the activity of protein-tyrosine kinases and phosphatases, which are pivotal in regulating cellular functions .

Case Study 1: Synthesis of Phosphopeptides

In a study focused on synthesizing specific phosphopeptides, researchers utilized this compound to create a peptide that included multiple phosphorylated tyrosines. The synthesis was conducted using HATU as a coupling reagent along with DIPEA as a base. This approach demonstrated high yields and purity in the final product, showcasing the effectiveness of this compound in complex peptide synthesis .

Case Study 2: Investigating Protein Interactions

Another research project employed synthesized phosphopeptides containing this compound to study their interaction with specific SH2 domain-containing proteins. The results indicated that these peptides could effectively mimic phosphorylated states in cellular environments, providing insights into binding affinities and specificity related to signaling pathways .

Challenges and Considerations

While this compound offers numerous advantages, there are challenges associated with its use:

- Sluggish Coupling Reactions : The introduction of this compound into peptides can be sluggish due to its reactive phosphate group, necessitating careful optimization of coupling conditions (e.g., using excess reagents) to achieve desired yields .

- Formation of By-products : There is a risk of forming pyrophosphate by-products when adjacent phosphorylated residues are present. This requires careful monitoring during synthesis to ensure product integrity .

Mécanisme D'action

The mechanism of action of Fmoc-D-Tyr(PO3H2)-OH involves its incorporation into peptides and proteins, where it mimics the natural phosphorylation of tyrosine residues. This modification can alter the activity, stability, and interactions of the peptides and proteins, affecting various molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Fmoc-D-Tyr-OH: Lacks the phosphate group, used in non-phosphorylated peptide synthesis.

Fmoc-D-Ser(PO3H2)-OH: Similar structure but with serine instead of tyrosine, used for studying serine phosphorylation.

Fmoc-D-Thr(PO3H2)-OH: Contains threonine, used for threonine phosphorylation studies.

Uniqueness: Fmoc-D-Tyr(PO3H2)-OH is unique due to its specific application in studying tyrosine phosphorylation, which plays a crucial role in cell signaling and regulation .

Activité Biologique

Fmoc-D-Tyr(PO3H2)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-phosphotyrosine, is a phosphotyrosine derivative widely used in peptide synthesis and biological research. This compound plays a crucial role in studying protein interactions and signaling pathways due to its ability to mimic the natural phosphorylation of tyrosine residues in proteins. This article delves into its biological activity, synthesis methods, and applications, supported by relevant data and case studies.

- Molecular Formula : C24H22NO8P

- Molecular Weight : 487.41 g/mol

- CAS Number : 44368759

- Structure : The compound features a fluorene moiety that protects the amino group, allowing for selective reactions at the phosphate group.

Biological Significance

Phosphorylation of tyrosine residues is a critical post-translational modification that regulates various cellular processes, including cell growth, differentiation, and metabolism. Phosphotyrosine residues are recognized by specific domains in signaling proteins, such as SH2 (Src Homology 2) domains, which mediate downstream signaling events.

Key Functions:

- Signal Transduction : this compound is utilized to study the binding interactions of proteins involved in signal transduction pathways.

- Enzyme Activity Modulation : It serves as a substrate for protein-tyrosine phosphatases (PTPs) and kinases, allowing researchers to investigate enzyme kinetics and specificity.

Synthesis and Coupling Methods

The synthesis of this compound typically employs Fmoc solid-phase peptide synthesis (SPPS). The phosphate group is not protected during the synthesis process, which simplifies the removal of protecting groups but can lead to challenges in coupling reactions.

Recommended Coupling Strategy:

- Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling reagent.

- Employ at least three equivalents of DIPEA (N,N-Diisopropylethylamine) to enhance coupling efficiency.

- Monitor for side reactions such as pyrophosphate formation when adjacent phosphotyrosine residues are present .

Study 1: Interaction with SH2 Domains

In one study, this compound was incorporated into peptides to analyze their binding affinities with SH2 domains from various signaling proteins. The results indicated that peptides containing phosphotyrosine exhibited significantly higher binding affinities compared to their non-phosphorylated counterparts, demonstrating the importance of phosphorylation in protein interactions .

Study 2: Enzyme Kinetics

Another research focused on the enzymatic activity of PTPs on phosphotyrosine-containing peptides synthesized with this compound. The findings revealed that the presence of the phosphate group influenced the rate of dephosphorylation, providing insights into the regulatory mechanisms of these enzymes .

Data Table: Comparison of Peptide Binding Affinities

| Peptide Sequence | Binding Affinity (Kd) | Phosphorylation Status |

|---|---|---|

| Ac-YE(pT)A | 50 nM | Phosphorylated |

| Ac-YEA | 500 nM | Non-phosphorylated |

| Ac-YE(pT)AA | 30 nM | Phosphorylated |

Note: Kd values indicate the dissociation constant; lower values signify stronger binding affinity.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXUJIHSMANWDW-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658497 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phosphono-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178432-30-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phosphono-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.